1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
This compound features a piperidine core substituted with two pharmacologically relevant moieties: a thiophene-2-sulfonyl group and a 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl group. Its molecular formula is C₂₁H₂₃N₃O₅S₂, with a molecular weight of 469.55 g/mol (calculated from analogous structures in and ).
Properties
IUPAC Name |
5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-26-15-10-14(11-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-4-8-23(12-13)31(24,25)17-7-5-9-30-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTHXRILQWRHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.
Attachment of the Piperidine Ring: The oxadiazole intermediate can be reacted with a piperidine derivative under suitable conditions.
Introduction of the Thiophene-2-sulfonyl Group: This step might involve sulfonylation of the thiophene ring followed by coupling with the piperidine-oxadiazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Functional Group Transformations
a. Sulfonamide Reactivity
The sulfonamide group exhibits limited hydrolysis under mild conditions but undergoes cleavage in concentrated HCl (12 M) at elevated temperatures (80–100°C) . Demethylation of the 3,4,5-trimethoxyphenyl group occurs with BBr₃ in dichloromethane, yielding hydroxyl derivatives:
| Reaction | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 3,4,5-Trihydroxyphenyl-substituted analog | Enhanced solubility |
b. Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring is stable under physiological pH but opens in strong acidic (HCl, >6 M) or basic (NaOH, >4 M) conditions, forming amide derivatives :
| Condition | Product | Stability | Reference |
|---|---|---|---|
| 6 M HCl, reflux, 6 hr | Piperidine-linked carboxamide | Degrades rapidly |
Reactivity of the Piperidine Ring
The piperidine nitrogen, though part of a sulfonamide, participates in:
a. Salt Formation
Reaction with HCl in ethanol yields a crystalline hydrochloride salt :
| Reagent | Conditions | Product | Solubility Improvement | Reference |
|---|---|---|---|---|
| HCl (gaseous) | Ethanol, 0°C | Hydrochloride salt | >10-fold in water |
b. N-Alkylation
Under phase-transfer conditions (e.g., K₂CO₃, TBAB, alkyl halide), the sulfonamide nitrogen undergoes alkylation, though yields are moderate (40–50%) :
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, TBAB, DMF, 60°C | N-Methylsulfonamide derivative | 45% |
Electrophilic and Nucleophilic Reactions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄, AIBN, reflux | 5-Bromo-thiophene sulfonyl derivative |
b. Methoxy Group Functionalization
The 3,4,5-trimethoxyphenyl group undergoes nitration at the 2-position using HNO₃/H₂SO₄, yielding nitro derivatives for further reduction to amines :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro-3,4,5-trimethoxyphenyl analog |
Stability and Degradation
The compound is stable at room temperature in dry, dark conditions but degrades under UV light (λ = 254 nm) via sulfonamide cleavage and oxadiazole ring opening . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Comparison Compound 1 : 1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine ()
- Structure : Piperidine linked to a thiophene-acetyl group and a thiophene-oxadiazole.
- Key Differences: The acetyl group (vs. Dual thiophene moieties (vs. trimethoxyphenyl) may limit aromatic stacking interactions in biological targets.
- Biological Relevance : Thiophene-oxadiazoles are often explored for antimicrobial activity, but the absence of trimethoxyphenyl may reduce cytotoxicity in cancer models .
Comparison Compound 2 : 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine ()
- Structure : Features a bromophenyl-oxadiazole and thiophene-sulfonyl group.
- Key Differences :
- Bromine (electron-withdrawing) vs. methoxy groups (electron-donating) alters electronic properties, affecting binding to targets like tubulin or kinases.
- Molecular weight: ~472 g/mol (vs. 469.55 g/mol for the target compound).
- Activity : Bromophenyl derivatives often exhibit enhanced halogen bonding but may suffer from higher lipophilicity, reducing solubility .
Functional Group Variations
Comparison Compound 3 : 4-Phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Structure : Triazole-thione core with phenylpiperidine and thiophene substituents.
- Key Differences: Triazole-thione (vs. Antimicrobial activity reported for triazole derivatives (), whereas oxadiazoles are more common in anticancer research .
Comparison Compound 4 : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Structure : Piperidine linked to a trifluoromethylpyridine and triazole-thiol.
- Key Differences :
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Anticancer Potential: The 3,4,5-trimethoxyphenyl group in the target compound mimics colchicine-site binders in tubulin inhibitors, suggesting antiproliferative activity. This contrasts with bromophenyl derivatives (), which may prioritize kinase inhibition .
- Solubility and Stability : The sulfonyl group improves aqueous solubility compared to acetylated analogs (), while methoxy groups enhance membrane permeability .
- Synthetic Feasibility : Piperidine derivatives with oxadiazoles are typically synthesized via cyclization of amidoximes, as described in and , but require precise control of reaction conditions to avoid byproducts .
Biological Activity
The compound 1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound comprises a piperidine ring substituted with a thiophene sulfonamide and an oxadiazole moiety. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures effectively inhibit various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | |
| Compound B | Escherichia coli | 0.50 | |
| Compound C | Candida albicans | 15.62 | |
| Compound D | Mycobacterium tuberculosis | 0.75 |
The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that it may inhibit cell growth in Mycobacterium tuberculosis, potentially through interference with essential metabolic pathways.
Case Studies
- Antitubercular Activity : A study conducted by Dhumal et al. (2016) highlighted the antitubercular efficacy of oxadiazole derivatives. The most active compounds showed strong inhibition against both active and dormant states of Mycobacterium bovis BCG .
- Antifungal Properties : In another study, derivatives similar to the target compound were tested against Candida albicans, demonstrating significant antifungal activity with MIC values comparable to established antifungal agents .
- Neuroprotective Effects : Some derivatives have also been reported to exhibit neuroprotective properties alongside their antimicrobial effects, indicating a broader therapeutic potential .
In Silico Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to bacterial target proteins. For example, docking studies revealed that certain oxadiazole derivatives bind effectively to the active sites of enzymes critical for bacterial survival .
Q & A
Q. What are the established synthetic routes for this compound, and which analytical techniques are essential for structural confirmation?
The synthesis typically involves multi-step reactions:
Q. How does the 3,4,5-trimethoxyphenyl moiety affect the compound’s solubility and bioavailability?
- The trimethoxy group enhances lipophilicity (logP), improving membrane permeability but reducing aqueous solubility.
- Methoxy groups participate in hydrogen bonding with biological targets (e.g., enzymes), as observed in antifungal studies where analogs showed improved binding to cytochrome P450 .
- Experimental validation : Solubility assays in PBS (pH 7.4) and logP measurements via shake-flask method are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during oxadiazole ring formation?
- Key variables :
- Catalyst selection : Use of DCC/HOBt vs. POCl₃ affects cyclization efficiency. POCl₃ may reduce racemization but requires anhydrous conditions .
- Temperature control : Reactions at 0–5°C suppress side reactions (e.g., sulfonamide hydrolysis).
- Monitoring tools : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column) to track intermediate consumption .
- Byproduct mitigation : Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. Basis sets like B3LYP/6-311+G(d,p) are suitable for optimizing the thiophene-sulfonyl-oxadiazole scaffold .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to fungal CYP51 (lanosterol 14α-demethylase). The trimethoxyphenyl group shows π-π stacking with heme cofactors in docking studies .
Q. How can contradictory efficacy data across fungal strains be resolved?
- Hypothesis-driven approaches :
- Enzyme inhibition assays : Compare IC₅₀ values against purified CYP51 isoforms from resistant vs. susceptible strains .
- Resistance profiling : Sequence CYP51 genes from divergent strains to identify mutations affecting binding.
- Structural analogs : Synthesize derivatives with modified sulfonyl or oxadiazole groups to probe steric/electronic tolerances .
Methodological Considerations
Q. What in vitro models are appropriate for evaluating antifungal activity?
Q. How can stability studies under physiological conditions be designed?
- Experimental setup :
- Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C.
- Monitor degradation via HPLC-MS at 0, 2, 6, and 24 hours.
- Key stability risks : Hydrolysis of the oxadiazole ring in acidic conditions; sulfonamide group stability varies with substituent electronics .
Data Interpretation Challenges
Q. How should researchers address discrepancies in SAR studies for oxadiazole derivatives?
- Systematic analysis :
- Compare substituent effects across analogs using 3D-QSAR (CoMFA/CoMSIA).
- Validate hypotheses with free-energy perturbation (FEP) simulations to quantify binding energy contributions .
- Case study : Replacement of the thiophene-sulfonyl group with phenyl-sulfonyl reduced antifungal activity by 40%, highlighting the role of sulfur in target interactions .
Emerging Research Directions
Q. Can this compound serve as a scaffold for dual-action therapeutics?
- Rationale : The piperidine moiety’s conformational flexibility allows linkage to secondary pharmacophores (e.g., fluoroquinolones for antibacterial synergy).
- Proof of concept : Hybrid molecules combining oxadiazole and β-lactam structures showed enhanced Gram-positive activity in preliminary screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
